4-Hydroxy-5-phenyl-7H-thieno[2,3-B]pyridin-6-one
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Overview
Description
4-Hydroxy-5-phenyl-7H-thieno[2,3-B]pyridin-6-one is a heterocyclic compound with a molecular formula of C13H9NO2S and a molecular weight of 243.28106 g/mol . This compound is part of the thienopyridine family, which is known for its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-5-phenyl-7H-thieno[2,3-B]pyridin-6-one typically involves the cyclization of thiophene derivatives. One common method involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to afford thieno[3,2-d]pyrimidin-4-ones, which can be further transformed into thieno[2,3-B]pyridin-6-one derivatives . Another approach involves the use of β-keto amides, which are cyclized by heating with pyrrolidine in toluene using calcium chloride as a desiccant .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-5-phenyl-7H-thieno[2,3-B]pyridin-6-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thieno[2,3-B]pyridin-6-ol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thienopyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thieno[2,3-B]pyridin-6-ol derivatives, and various substituted thienopyridines.
Scientific Research Applications
4-Hydroxy-5-phenyl-7H-thieno[2,3-B]pyridin-6-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and receptor binding.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-Hydroxy-5-phenyl-7H-thieno[2,3-B]pyridin-6-one involves its interaction with molecular targets such as enzymes and receptors. It can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-6-oxo-6,7-dihydro-thieno[2,3-b]pyrimidine: Known for its anticonvulsant activity.
4-Amino-5-(6-(4-methylpiperazin-1-yl)-1H-benzo[d]imidazol-2-yl)thieno[2,3-B]pyridin-6-one: Used in pharmaceutical compositions.
Uniqueness
4-Hydroxy-5-phenyl-7H-thieno[2,3-B]pyridin-6-one is unique due to its specific structural features, which confer distinct biological activities and potential therapeutic applications. Its ability to undergo various chemical reactions also makes it a versatile compound for synthetic chemistry.
Properties
Molecular Formula |
C13H9NO2S |
---|---|
Molecular Weight |
243.28 g/mol |
IUPAC Name |
4-hydroxy-5-phenyl-7H-thieno[2,3-b]pyridin-6-one |
InChI |
InChI=1S/C13H9NO2S/c15-11-9-6-7-17-13(9)14-12(16)10(11)8-4-2-1-3-5-8/h1-7H,(H2,14,15,16) |
InChI Key |
LLZJLIULTBEDHM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=C(NC2=O)SC=C3)O |
Origin of Product |
United States |
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